2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O3/c34-29-24-14-6-7-15-25(24)30(35)33(29)28(20-21-10-2-1-3-11-21)31(36)32-26-16-8-4-12-22(26)18-19-23-13-5-9-17-27(23)32/h1-17,28H,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXQOUXSQJZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule notable for its unique structural features, which include an isoindole backbone and a dibenzo[b,f]azepine moiety. These structural elements contribute to its potential biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound through various studies and data analyses.
Structural Characteristics
The compound's structure can be broken down as follows:
- Isoindole Backbone : A bicyclic structure formed by a benzene ring fused to a five-membered nitrogen-containing ring.
- Dibenzo[b,f]azepine Moiety : This contributes to the compound's pharmacological properties.
- Benzyl Group and Oxoethyl Substituent : These enhance the compound's chemical diversity and potential reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-benzylisoindole | Isoindole backbone | Analgesic properties |
| Dibenzo[b,f]azepine derivatives | Dibenzo structure | Antidepressant effects |
| Phthalimide derivatives | Similar imide structure | Anticancer activity |
| This compound | Isoindole & dibenzo[b,f]azepine | Potential anti-inflammatory |
This unique combination of structural features may provide distinct mechanisms of action compared to other derivatives.
The mechanisms underlying the biological activity of this compound are currently under investigation. It is hypothesized that the isoindole and dibenzo[b,f]azepine moieties may interact with specific biological targets, influencing pathways related to inflammation and pain modulation.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. Preliminary data suggest that it may act on pathways similar to those influenced by known analgesics and anti-inflammatory agents.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anti-inflammatory Activity : A study demonstrated that certain isoindole derivatives exhibit significant anti-inflammatory effects in vitro, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Research highlighted that analogs with similar structures showed promising analgesic properties in animal models, suggesting potential applications in pain management.
- Anticancer Effects : Some dibenzo[b,f]azepine derivatives have been identified as having anticancer activity, indicating that further exploration of this compound could reveal similar properties.
Comparison with Similar Compounds
Key Observations:
Isoindole-dione vs. Cyanamide-Pyrimidine : The target compound’s isoindole-dione group enhances hydrogen-bonding capacity compared to the cyanamide-pyrimidine substituent in , which may improve solubility but reduce membrane permeability .
Dibenzoazepine Core : Shared across all compounds, this core is associated with serotonin receptor modulation or enzyme inhibition, depending on substituents .
Pharmacological and Physicochemical Properties
Q & A
Q. What are the key steps in synthesizing 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : Synthesis involves multi-step reactions:
Coupling the dibenzoazepine core with isoindole-dione derivatives via nucleophilic substitution or amidation.
Benzyl group introduction using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Oxoethyl linkage formation through ketone-functionalized intermediates.
Critical parameters include temperature (60–80°C), solvent polarity (DMF or THF), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography is recommended .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol based on analogs in ).
- X-ray crystallography : Resolve stereochemistry (as in for related structures).
- Elemental analysis : Validate purity (>95%).
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₂₃N₃O₃ (hypothetical) | |
| Key Functional Groups | Dibenzoazepine, isoindole-dione |
Q. What biological activities are associated with this compound’s structural motifs?
- Methodological Answer : The dibenzoazepine core is linked to neurotransmitter modulation (e.g., serotonin/dopamine receptors), while isoindole-dione derivatives show kinase inhibition .
- Assay Recommendations :
In vitro receptor binding assays (e.g., radioligand displacement for GPCRs).
Cytotoxicity screening (MTT assay in cancer cell lines).
Enzyme inhibition studies (e.g., phosphodiesterase activity).
Prioritize assays based on computational docking predictions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
- Methodological Answer : Apply Design of Experiments (DOE) to test variables:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 70–80°C | Higher yields, but risk of degradation |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates |
| Reaction Time | 12–24 hrs | Balances completion vs. side reactions |
| Monitor progress via TLC and HPLC. Use scavengers (e.g., molecular sieves) for moisture-sensitive steps . |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Purity variances : Validate compound purity via HPLC (>98%) and NMR.
- Assay conditions : Standardize protocols (e.g., cell passage number, serum-free media).
- Structural analogs : Compare activity of closely related derivatives (e.g., vs. ).
Replicate studies in orthogonal assays (e.g., functional cAMP assays vs. binding assays) .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
Molecular docking : Use AutoDock Vina with receptor structures (PDB IDs).
MD simulations : Assess binding stability (50–100 ns trajectories).
QSAR modeling : Corstruct models using bioactivity data from analogs.
Validate predictions with SPR (surface plasmon resonance) for binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
